N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

anti-infective PurE inhibitor Bacillus anthracis

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (CAS 891139-95-0) is a synthetic small molecule built on a 2,5-disubstituted-1,3,4-oxadiazole core bearing a 2,5-dichlorophenyl ring at position 5 and a 4-isopropoxybenzamide moiety at position 2 via an amide linkage. The 1,3,4-oxadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry, and the 2,5-dichlorophenyl substitution pattern has been specifically associated with binding to the bacterial purine biosynthetic enzyme PurE (N5-CAIR mutase) in high-throughput screening campaigns.

Molecular Formula C18H15Cl2N3O3
Molecular Weight 392.24
CAS No. 891139-95-0
Cat. No. B2839500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
CAS891139-95-0
Molecular FormulaC18H15Cl2N3O3
Molecular Weight392.24
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C18H15Cl2N3O3/c1-10(2)25-13-6-3-11(4-7-13)16(24)21-18-23-22-17(26-18)14-9-12(19)5-8-15(14)20/h3-10H,1-2H3,(H,21,23,24)
InChIKeyPLOXVWKZMAXHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (CAS 891139-95-0): A 2,5-Disubstituted-1,3,4-Oxadiazole Benzamide for Anti-Infective and Kinase-Targeted Research Procurement


N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (CAS 891139-95-0) is a synthetic small molecule built on a 2,5-disubstituted-1,3,4-oxadiazole core bearing a 2,5-dichlorophenyl ring at position 5 and a 4-isopropoxybenzamide moiety at position 2 via an amide linkage [1]. The 1,3,4-oxadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry, and the 2,5-dichlorophenyl substitution pattern has been specifically associated with binding to the bacterial purine biosynthetic enzyme PurE (N5-CAIR mutase) in high-throughput screening campaigns [2]. This compound belongs to a congeneric series in which both the oxadiazole C5-aryl group and the C2-amido substituent are systematically varied, making it a relevant tool compound for structure–activity relationship (SAR) studies targeting anti-infective or kinase-modulated pathways.

Why N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide Cannot Be Replaced by Common 1,3,4-Oxadiazole Benzamide Analogs


Within the 2,5-disubstituted-1,3,4-oxadiazole benzamide class, both the C5-aryl group and the C2-benzamide substituent independently govern target engagement and selectivity. Compounds bearing a non-halogenated phenyl ring at C5 (e.g., 4-isopropoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, CAS 897615-72-4) lack the 2,5-dichloro motif that has been shown to confer PurE binding in thermal shift and enzymatic inhibition assays [1]. Conversely, analogs that retain the 2,5-dichlorophenyl group but replace the 4-isopropoxybenzamide with smaller or more polar amide substituents (e.g., N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, CAS 891131-51-4) exhibit altered lipophilicity and hydrogen-bonding capacity, which can shift target affinity profiles and cellular permeability [2]. Generic interchange therefore risks losing the specific combination of halogen-mediated binding interactions and the balanced physicochemical properties contributed by the 4-isopropoxybenzamide group.

Quantitative Differentiation Evidence for N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide vs. Closest Structural Analogs


PurE Enzyme Inhibition: Core Scaffold Engagement Relative to Structurally Divergent 1,3,4-Oxadiazole Comparators

The 2,5-dichlorophenyl-1,3,4-oxadiazole core present in the target compound has been directly evaluated for inhibition of Bacillus anthracis PurE (N5-CAIR mutase), a validated target in the de novo purine biosynthetic pathway. The close analog 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, which shares the identical 2,5-dichlorophenyl-oxadiazole scaffold but differs only in the benzamide ring substitution (3-chloro vs. 4-isopropoxy), produced 19% inhibition at 0.010 mM (10 µM) [1]. By comparison, a structurally distinct 1,3,4-oxadiazole bearing a 2,4-dimethylphenyl group at C5 and a 4-benzoylbenzamide at C2 achieved only 13% inhibition under identical assay conditions, indicating that the 2,5-dichlorophenyl substitution is a meaningful contributor to PurE active-site recognition [1]. The target compound retains this validated 2,5-dichlorophenyl pharmacophore while introducing a 4-isopropoxy group on the benzamide ring, which may further modulate binding through altered steric and electronic effects.

anti-infective PurE inhibitor Bacillus anthracis

Physicochemical Differentiation: Calculated Lipophilicity and Molecular Weight vs. Non-Halogenated Phenyl Analog

The target compound (C18H15Cl2N3O3, MW 392.24 g/mol) is differentiated from the non-halogenated analog 4-isopropoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 897615-72-4; C18H17N3O3, MW 323.3 g/mol) by the presence of two chlorine atoms at the 2- and 5-positions of the phenyl ring attached to the oxadiazole . This dichloro substitution increases the molecular weight by approximately 69 g/mol (21% increase) and is expected to raise the computed octanol–water partition coefficient (logP) by approximately 1.0–1.5 log units based on the additive contribution of aromatic chlorine atoms (+0.7 to +0.8 per Cl) [1]. The 2,5-dichloro arrangement provides a distinctive halogen-bond donor pattern not present in the parent phenyl analog, which may facilitate specific interactions with protein backbone carbonyls or π-systems in hydrophobic binding pockets.

lipophilicity drug-likeness physicochemical properties

GSK-3β Kinase Selectivity: Low Affinity of the 2,5-Dichlorophenyl-Oxadiazole Core Suggests Pathways Where This Scaffold Is Not Promiscuously Active

A structurally related analog sharing the identical 2,5-dichlorophenyl-1,3,4-oxadiazole core—N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide (CID 7244019)—was screened against glycogen synthase kinase-3 beta (GSK-3β) in a dose–response HTS format and exhibited an EC50 greater than 300,000 nM (>300 µM), indicating essentially no inhibition of this kinase [1]. This negative data point is informative: it suggests that the 2,5-dichlorophenyl-oxadiazole scaffold does not promiscuously inhibit serine/threonine kinases, thereby reducing the likelihood of confounding off-target effects in phenotypic assays where GSK-3β modulation would be an undesirable variable. The target compound, bearing a bulkier 4-isopropoxybenzamide group, is expected to maintain or further reduce any residual kinase affinity.

kinase selectivity GSK-3β off-target profiling

Structural Uniqueness of the 4-Isopropoxybenzamide Substituent Within the 2,5-Dichlorophenyl-Oxadiazole Congeneric Series

Among the limited set of commercially available or literature-reported analogs bearing the 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine core, the benzamide substituent at the 2-position has been varied with unsubstituted phenyl (CAS 891131-51-4), 3-chlorophenyl, 2-furyl, cinnamyl, 3,4-dimethoxyphenyl, and 2,5-dichlorophenyl groups [1][2]. The 4-isopropoxybenzamide substituent present in the target compound represents a distinct electronic and steric profile: the electron-donating isopropoxy group at the para position increases the electron density of the benzamide ring relative to halogen-substituted analogs (e.g., 3-chloro or 4-bromo), which may enhance π-stacking interactions or hydrogen-bond acceptor capacity of the amide carbonyl. No other analog in this series combines the 4-isopropoxybenzamide with the 2,5-dichlorophenyl-oxadiazole scaffold, making the target compound a unique entry point for probing the SAR of para-alkoxy substitution on antibacterial or anticancer activity.

SAR benzamide substitution chemical diversity

Recommended Research and Procurement Application Scenarios for N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (CAS 891139-95-0)


Anti-Infective SAR: PurE-Targeted Lead Optimization in Gram-Positive Pathogen Programs

The 2,5-dichlorophenyl-1,3,4-oxadiazole core has been validated as a PurE-binding scaffold with measurable enzymatic inhibition (19% at 10 µM for the 3-chlorobenzamide analog) in Bacillus anthracis [1]. The target compound, with its distinct 4-isopropoxybenzamide substituent, serves as a probe to explore whether para-alkoxy substitution on the benzamide ring enhances or diminishes PurE binding affinity and antibacterial minimum inhibitory concentration (MIC). Procurement of this compound enables head-to-head comparison with the 3-chloro analog in thermal shift assays, enzymatic inhibition dose–response curves, and MIC determinations against B. anthracis (ΔANR strain) and related Gram-positive species, directly testing the hypothesis that electron-donating para-substituents improve target engagement.

Physicochemical Property Profiling for CNS or Intracellular Target Programs Requiring Moderate Lipophilicity

With an estimated logP of 4.0–4.5 (based on analog CID 7244016, XLogP3-AA = 4.3), the target compound occupies a lipophilicity range consistent with moderate blood–brain barrier permeability or intracellular membrane partitioning [2]. This positions it as a comparator for CNS-targeted or intracellular anti-infective programs where excessive lipophilicity (logP > 5) would risk poor solubility and high metabolic clearance, while insufficient lipophilicity (logP < 3) would limit passive membrane diffusion. Researchers can use this compound alongside the less lipophilic non-chlorinated analog (estimated logP ≈ 2.8–3.2) to systematically evaluate the impact of dichloro substitution on cellular uptake and target engagement in macrophage infection models or neuronal cell-based assays.

Kinase Counter-Screening: Exclusion of GSK-3β Off-Target Activity in Phenotypic Assays

The 2,5-dichlorophenyl-1,3,4-oxadiazole scaffold has been shown to be effectively inactive against GSK-3β (EC50 > 300 µM for the 2-furamide analog) [3]. This negative selectivity data is valuable for phenotypic screening campaigns in oncology or neurodegeneration where GSK-3β modulation would confound interpretation. The target compound, by virtue of sharing the identical oxadiazole core, is expected to maintain this selectivity profile while the 4-isopropoxybenzamide group may confer activity against alternative kinase or non-kinase targets. Procurement is recommended for inclusion in selectivity panels where the objective is to identify compounds that achieve biological effects through mechanisms orthogonal to GSK-3β signaling.

Medicinal Chemistry Library Expansion: Filling the Para-Alkoxybenzamide Gap in 1,3,4-Oxadiazole Collections

A survey of commercially available 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine derivatives reveals that the benzamide substituent space is populated with halogen-substituted phenyl, heteroaryl, and cinnamyl groups, but the para-alkoxybenzamide vector—represented uniquely by the target compound—is absent from the catalog [1]. For compound library managers and medicinal chemistry teams seeking to maximize chemical diversity within the 1,3,4-oxadiazole benzamide series, acquiring this compound addresses a specific and previously unfilled substitution pattern. This reduces the synthetic burden of preparing this chemotype de novo and accelerates hit triage in screening cascades where the para-alkoxy SAR dimension proves critical.

Quote Request

Request a Quote for N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.